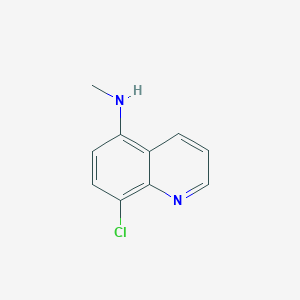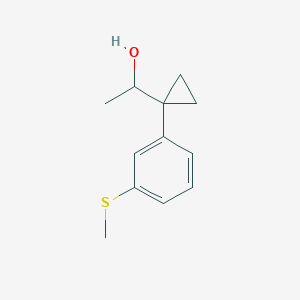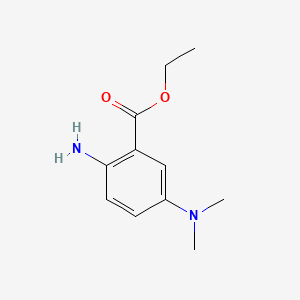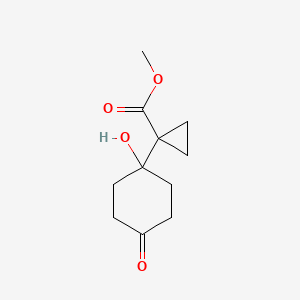![molecular formula C7H11N3O B13547270 rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)
rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane: is a bicyclic compound featuring an azidomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Azidation Reaction:
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azidation process.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo substitution reactions, where the azide is replaced by other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, organic solvents (e.g., DMF), elevated temperatures.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), low temperatures.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., ethanol), room temperature.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Click Chemistry: The azide group is a key component in click chemistry, facilitating the formation of triazoles.
Biology:
Bioconjugation: The azide group can be used to label biomolecules through click chemistry, aiding in the study of biological processes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane largely depends on the specific reactions it undergoes. For example, in click chemistry, the azide group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.
Vergleich Mit ähnlichen Verbindungen
(1R,2R,4S)-2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with a hydroxymethyl group instead of an azidomethyl group.
(1R,2R,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with a bromomethyl group instead of an azidomethyl group.
Uniqueness: rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation that are not possible with the hydroxymethyl or bromomethyl analogs.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(1S,2S,4R)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11N3O/c8-10-9-4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2/t5-,6+,7-/m0/s1 |
InChI-Schlüssel |
MEIIRNFUBYQCRY-XVMARJQXSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)CN=[N+]=[N-] |
Kanonische SMILES |
C1CC2C(CC1O2)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)
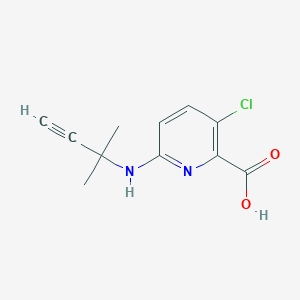
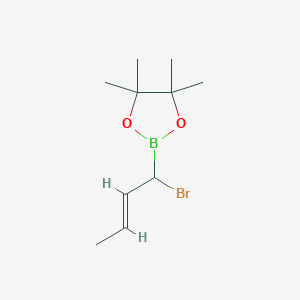
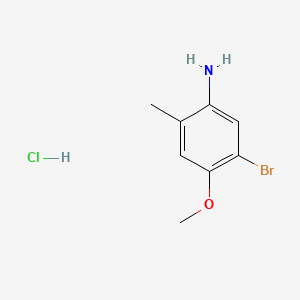
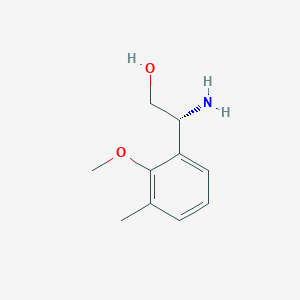
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)

